molecular formula C9H16ClN5O2 B13131015 2,2'-((4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol CAS No. 63147-44-4

2,2'-((4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol

Cat. No.: B13131015
CAS No.: 63147-44-4
M. Wt: 261.71 g/mol
InChI Key: NRFCFKGFDSCQFM-UHFFFAOYSA-N
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Description

2,2’-((4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol is a chemical compound with the molecular formula C10H18ClN5O2. It is a derivative of triazine, a class of nitrogen-containing heterocycles. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol typically involves the reaction of 4-chloro-6-(ethylamino)-1,3,5-triazine with diethanolamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and yield, often involving automated systems for mixing, heating, and purification. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-((4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The chlorine atom in the triazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazine derivatives.

Scientific Research Applications

2,2’-((4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’-((4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-((4-Chloro-6-nitro-1,3-phenylene)bis(azanediyl))diethanol
  • 2,2’-((4-Amino-6,7-dimethoxyquinazolin-2-yl)azanediyl)diethanol
  • 2,2’-((4-Methylphenylimino)diethanol

Uniqueness

2,2’-((4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol is unique due to its specific triazine structure and the presence of both chloro and ethylamino groups. These functional groups confer distinct chemical properties and reactivity, making it valuable for various applications.

Properties

CAS No.

63147-44-4

Molecular Formula

C9H16ClN5O2

Molecular Weight

261.71 g/mol

IUPAC Name

2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C9H16ClN5O2/c1-2-11-8-12-7(10)13-9(14-8)15(3-5-16)4-6-17/h16-17H,2-6H2,1H3,(H,11,12,13,14)

InChI Key

NRFCFKGFDSCQFM-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)N(CCO)CCO

Origin of Product

United States

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